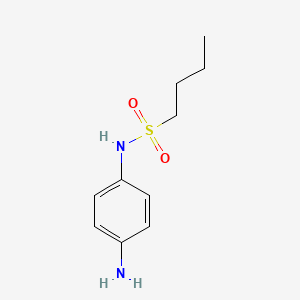

N-(4-Aminophenyl)butane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O2S |

|---|---|

Molecular Weight |

228.31 g/mol |

IUPAC Name |

N-(4-aminophenyl)butane-1-sulfonamide |

InChI |

InChI=1S/C10H16N2O2S/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8,11H2,1H3 |

InChI Key |

MRJOJGLUCZDCRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC=C(C=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

N-(4-Aminophenyl)butane-1-sulfonamide synthesis pathway

An In-depth Technical Guide on the Synthesis of N-(4-Aminophenyl)butane-1-sulfonamide

Executive Summary

This technical guide provides a comprehensive, research-grade overview of a robust and efficient synthetic pathway for N-(4-Aminophenyl)butane-1-sulfonamide. This compound, integrating a primary aromatic amine and a sulfonamide moiety, represents a valuable building block for drug discovery and materials science. The presented synthesis is a logical two-step process commencing with the sulfonylation of 4-nitroaniline with butane-1-sulfonyl chloride, followed by the selective reduction of the aromatic nitro group. This guide elucidates the mechanistic principles behind each synthetic step, offers detailed experimental protocols, and discusses critical process considerations. The content is structured to provide researchers, chemists, and drug development professionals with both the theoretical foundation and practical insights required for the successful synthesis and purification of the target molecule.

Introduction: Significance and Synthetic Strategy

Sulfonamides are a cornerstone functional group in medicinal chemistry, famously constituting a major class of antibacterial agents and featuring in drugs for various conditions, including diuretics, anticonvulsants, and antiviral therapies.[1][2] Their chemical stability and ability to act as hydrogen bond donors and acceptors make them privileged structures in molecular design.[3][4] Similarly, anilines are fundamental intermediates in the production of pharmaceuticals, dyes, and polymers.[5][6] The title compound, N-(4-Aminophenyl)butane-1-sulfonamide, merges these two critical pharmacophores, making it a highly versatile intermediate for further chemical elaboration.

The synthetic strategy detailed herein is predicated on a two-step sequence designed for efficiency and high yield:

-

Formation of the Sulfonamide Bond: Synthesis of the intermediate, N-(4-nitrophenyl)butane-1-sulfonamide, via the reaction of butane-1-sulfonyl chloride with 4-nitroaniline. The nitro group serves as a protecting group for the amine, preventing unwanted side reactions in subsequent steps, and its electron-withdrawing nature, while deactivating, still permits the desired sulfonylation.

-

Reduction of the Nitro Group: Conversion of the nitro-intermediate to the final primary amine product. Among various established methods, catalytic hydrogenation is selected for its high efficiency, chemoselectivity, and environmentally benign byproducts.[6][7]

This approach offers a reliable and scalable route to the target compound, utilizing readily available starting materials.

Synthesis Pathway Overview

The overall transformation from commercially available starting materials to the final product is illustrated below.

Caption: Workflow for the synthesis of the nitro-intermediate.

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity Used |

| 4-Nitroaniline | 138.12 | 1.0 | 10.0 g (72.4 mmol) |

| Butane-1-sulfonyl chloride | 156.63 | 1.1 | 12.5 g (79.6 mmol) |

| Pyridine (Solvent/Base) | 79.10 | - | 100 mL |

| Expected Product | N-(4-Nitrophenyl)butane-1-sulfonamide | ||

| Theoretical Yield | 274.32 | 19.87 g | |

| Typical Yield Range | 85-95% |

Part 2: Reduction to N-(4-Aminophenyl)butane-1-sulfonamide

Rationale for Reduction Method

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. [8]Several methods are available:

-

Catalytic Hydrogenation: Utilizes catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas. [7]This method is highly efficient, often quantitative, and produces only water as a byproduct, simplifying purification. [6]However, it requires specialized pressure equipment and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts. [9]* Metal/Acid Reduction: Classic methods like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are effective. [7][10]These are robust but generate significant metallic waste streams that require disposal and can complicate product isolation.

-

Metal Salt Reduction: Reagents like tin(II) chloride (SnCl₂) offer a milder alternative that is tolerant of many functional groups. [11][12]The primary drawback is the stoichiometric generation of tin byproducts. [11] For this guide, catalytic hydrogenation with Pd/C is selected as the method of choice. It represents a modern, clean, and highly effective approach favored in pharmaceutical development for its high yield and atom economy.

Experimental Protocol

Caption: Workflow for the catalytic hydrogenation step.

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity Used |

| N-(4-Nitrophenyl)butane-1-sulfonamide | 274.32 | 1.0 | 10.0 g (36.5 mmol) |

| 10% Palladium on Carbon (Pd/C) | - | ~1-5 mol% | 0.4 g |

| Ethanol (Solvent) | 46.07 | - | 150 mL |

| Hydrogen (H₂) | 2.02 | Excess | ~50 psi |

| Expected Product | N-(4-Aminophenyl)butane-1-sulfonamide | ||

| Theoretical Yield | 244.34 | 8.92 g | |

| Typical Yield Range | 95-99% |

Safety and Handling Considerations

-

Butane-1-sulfonyl chloride: This reagent is corrosive and moisture-sensitive. [13]It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It will react with water to release HCl gas.

-

4-Nitroaniline: This compound is toxic and a suspected carcinogen. Avoid inhalation of dust and skin contact.

-

Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst can be pyrophoric, especially after use when it is dry and saturated with hydrogen. The catalyst should always be handled wet and under an inert atmosphere. [9]Ensure proper grounding of equipment to prevent static discharge.

Conclusion

The described two-step synthesis provides a reliable and high-yielding pathway to N-(4-Aminophenyl)butane-1-sulfonamide. The methodology relies on well-established, robust chemical transformations, making it suitable for both small-scale laboratory synthesis and potential scale-up. By detailing the mechanistic underpinnings and providing clear, actionable protocols, this guide serves as a valuable resource for chemists engaged in the synthesis of complex molecules for pharmaceutical and materials research.

References

- ChemRxiv. Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles.

- Smolecule. Buy 1-Butanesulfonyl chloride | 2386-60-9. (2023-08-15).

- The Journal of Organic Chemistry. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021-03-23).

- Vulcanchem. Butane-2-sulfinyl chloride - 41719-03-3.

- RSC Publishing. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. Sn2+ reduction. (2026-02-01).

- ResearchGate. Catalytic hydrogenation of nitroarenes 6 into anilines 7.

- OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl).

- Wikipedia. Reduction of nitro compounds.

- Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.

- Semantic Scholar. Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.

- Organic Chemistry Portal. Nitro Reduction - Common Conditions.

- RSC Publishing. Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. (2020-11-06).

- ChemSynthesis. 1-butanesulfonyl chloride - 2386-60-9, C4H9ClO2S, density, melting point, boiling point, structural formula, synthesis. (2025-05-20).

- Benchchem. N-(4-nitrophenyl)butanamide | 54191-12-7.

- CymitQuimica. CAS 2386-60-9: Butanesulfonyl chloride.

- Google Patents. EP0040560B1 - Alkane-sulfonyl chlorides preparation.

- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. (2018-07).

- IJNRD. synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity.

- ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.

- Guidechem. What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?. (2022-02-16).

- Journal of Chemical Research. 4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. (2014-10-13).

- PMC. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.

- Google Patents. US2623069A - Method of producing 4-chlorobutane-1-sulfonyl chloride.

- Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023-09-28).

- PubChem. 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-.

- Semantic Scholar. Synthesis of functionalized sulfonamides as antitubercular agents.

- ResearchGate. Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. (2025-08-07).

- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.

- Tokyo Chemical Industry UK Ltd.. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO.

- Organic Syntheses Procedure. orthanilic acid.

- ResearchGate. 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C.

- Google Patents. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.

- ChemRxiv. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles.

- PMC. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022-10-31).

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. ijnrd.org [ijnrd.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. mt.com [mt.com]

- 10. orgosolver.com [orgosolver.com]

- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 12. Tin( ii ) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N -arylacetamides and indolo(pyrrolo)[1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06871C [pubs.rsc.org]

- 13. CAS 2386-60-9: Butanesulfonyl chloride | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Aminophenyl)butane-1-sulfonamide

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(4-Aminophenyl)butane-1-sulfonamide, a molecule of interest in contemporary drug discovery and development. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental determination and practical implications of these properties. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's behavior, which is critical for formulation development, pharmacokinetic profiling, and toxicological assessment. The methodologies detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: Unveiling N-(4-Aminophenyl)butane-1-sulfonamide

N-(4-Aminophenyl)butane-1-sulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. Its structure, featuring a flexible butyl chain, an aromatic amine, and the sulfonamide moiety, suggests a unique combination of properties that warrant detailed investigation. Understanding these characteristics is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing stable and effective pharmaceutical formulations.

Chemical Structure:

Core Physicochemical Properties: A Quantitative Overview

Precise experimental data for N-(4-Aminophenyl)butane-1-sulfonamide is not extensively available in public literature. Therefore, the following table presents a combination of estimated values based on structurally similar compounds, such as 4-aminobenzenesulfonamide and other N-substituted sulfonamides, and predicted values from computational models. These values provide a crucial starting point for laboratory investigations.

| Property | Estimated/Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₁₆N₂O₂S | Defines the elemental composition and molecular weight. |

| Molecular Weight | 228.31 g/mol | Influences diffusion, solubility, and membrane transport. |

| Melting Point (°C) | ~160-170 | Indicates purity and solid-state stability. A sharp melting point is characteristic of a pure crystalline solid[1][2]. |

| pKa (Sulfonamide NH) | ~9-10 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| pKa (Anilinic NH₂) | ~3-4 | The basicity of the aromatic amine affects its charge state in acidic environments like the stomach. |

| LogP (Octanol/Water) | ~1.5 - 2.5 | A key indicator of lipophilicity, which affects membrane permeability, protein binding, and metabolic stability. |

| Aqueous Solubility | Low to moderate | Directly impacts bioavailability and formulation options. Solubility is pH-dependent due to the ionizable groups. |

Experimental Determination of Physicochemical Properties

The following section details robust, step-by-step protocols for the experimental determination of the key physicochemical properties of N-(4-Aminophenyl)butane-1-sulfonamide. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a fundamental property for assessing the purity and identity of a solid substance. A sharp melting point range typically indicates a high degree of purity[1].

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry N-(4-Aminophenyl)butane-1-sulfonamide is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂.

Diagram: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Determination of the Octanol-Water Partition Coefficient (LogP)

LogP is a critical measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method, while traditional, remains the gold standard for its direct measurement.

Protocol:

-

Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by vigorous mixing for 24 hours, followed by separation.

-

Sample Preparation: A known concentration of N-(4-Aminophenyl)butane-1-sulfonamide is dissolved in the aqueous or octanol phase.

-

Partitioning: A measured volume of the drug solution is mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is gently shaken for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Diagram: Shake-Flask Method for LogP Determination

Caption: Shake-Flask Method for LogP Determination.

pKa Determination by UV-Metric Titration

The pKa values of the sulfonamide and amino groups are crucial for understanding the pH-dependent solubility and charge of the molecule. UV-metric titration is a reliable method that leverages the change in the UV-Vis spectrum of a compound as its ionization state changes with pH.

Protocol:

-

Stock Solution Preparation: A stock solution of N-(4-Aminophenyl)butane-1-sulfonamide is prepared in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Preparation: A series of buffers covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Sample Preparation for Titration: A small aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same compound concentration but different pH values.

-

UV-Vis Spectroscopy: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: The absorbance at a wavelength that shows a significant change with pH is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve. For molecules with multiple pKa values, deconvolution of the spectral data may be necessary.

Diagram: UV-Metric Titration for pKa Determination

Caption: Workflow for pKa Determination via UV-Metric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of N-(4-Aminophenyl)butane-1-sulfonamide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of N-(4-Aminophenyl)butane-1-sulfonamide is expected to show absorption bands characteristic of the substituted benzene ring. The position and intensity of these bands can be influenced by the solvent and the pH of the solution. A typical UV-Vis spectrum of an aromatic sulfonamide might show a maximum absorption around 250-270 nm[3].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Key expected vibrational frequencies for N-(4-Aminophenyl)butane-1-sulfonamide are summarized below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3400-3300 | Asymmetric and symmetric stretching |

| N-H (Sulfonamide) | 3300-3200 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 2960-2850 | Stretching |

| C=C (Aromatic) | 1600-1450 | Ring stretching |

| S=O (Sulfonamide) | 1350-1300 and 1160-1120 | Asymmetric and symmetric stretching[4] |

| S-N (Sulfonamide) | 950-900 | Stretching[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the butyl chain, and the N-H protons of the amine and sulfonamide groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing sulfonamide group. The protons of the butyl chain will exhibit characteristic splitting patterns (triplets and multiplets). The N-H protons may appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the four distinct carbons of the butyl chain. The chemical shifts of the aromatic carbons will provide further evidence for the substitution pattern on the benzene ring.

Conclusion

The physicochemical properties of N-(4-Aminophenyl)butane-1-sulfonamide are critical to its development as a potential therapeutic agent. This technical guide has provided a framework for understanding and experimentally determining these key characteristics. While some data presented are estimations based on structurally related compounds, the detailed protocols offer a robust starting point for comprehensive laboratory evaluation. The interplay of its structural features—the aromatic amine, the sulfonamide group, and the alkyl chain—results in a unique profile of solubility, lipophilicity, and ionization that must be carefully considered in all stages of drug development.

References

-

Carl Roth GmbH + Co. KG. (n.d.). Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard. Retrieved from [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Gowda, B. T., Jayalakshmi, K., & Moodithaya, B. S. (2006). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X= H; CH3; C2H5; F; Cl; Br; I or NO2 and i-X, j-Y= 2,3-(CH3)2; 2,4-(CH3)2; 2,5-(CH3)2; 2-CH3,4-Cl; 2-CH3,5-Cl; 3-CH3,4-Cl; 2,4-Cl2 or 3,4-Cl2).

- Jios, J. L., Furlan, R. L. E., & Mata, E. G. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 919-923.

- Uno, T., & Machida, K. (1970). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 18(4), 689-701.

- Alcaide, B., Almendros, P., & Aragoncillo, C. (2005). O-Substituted N-oxy arylsulfinamides and sulfonamides in Michael reactions. ARKIVOC, 2005(6), 54-64.

- Sonu, S., & Singh, B. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 11(6), 669-678.

- Gowda, B. T., & Jayalakshmi, K. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-2,4-disubstituted Benzenesulphonamides.

- Jayalakshmi, K., & Gowda, B. T. (2004). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides.

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679.

-

PubChem. (n.d.). 4-Aminobenzenesulfonamide;benzene. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Sola, D., & Platts, J. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(23), 12379-12389.

- Mary, Y. S., & Panicker, C. Y. (2014). Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 506-517.

- Sola, D., & Platts, J. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 5976-5987.

-

ChemBK. (2025, June 11). 4-aminobenzenesulfonamide. Retrieved from [Link]

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). Infrared Spectra of Sulfones and Related Compounds. Journal of the Chemical Society, 669-679.

- Sola, D., & Platts, J. A. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.

- Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(20), 5395-5403.

- Jouyban, A., Soltanpour, S., & Acree, W. E. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 18(1), 41-46.

-

LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

- Sola, D., & Platts, J. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.

-

Scribd. (n.d.). Physicochemical Properties Determination 1. Retrieved from [Link]

- Jouyban, A. (2021). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Journal of Solution Chemistry, 50(1), 1-14.

- Jarczewski, A., & Schroeder, G. (1979). 1H NMR study of the substituent transmission effects through SO2 and CO groups in p,p′-disubstituted derivatives of phenyl phenacyl sulphones (β-keto sulphones). Journal of the Chemical Society, Perkin Transactions 2, (6), 866-869.

-

PubChem. (n.d.). 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-. Retrieved from [Link]

- Chang, C. J., & Gut, M. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 65(7), 1059-1062.

- Braschi, I., Blasioli, S., & Gessa, C. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.

- McKenna, R., & Supuran, C. T. (2011). Anticonvulsant 4-Aminobenzenesulfonamide Derivatives with Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV. Journal of Medicinal Chemistry, 54(10), 3552-3560.

- Kim, S., & Park, H. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)

- Wang, H., Li, Y., Wang, C., & Zhang, Y. (2021). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Chemical Science, 12(28), 9646-9651.

- Moratal, J. M., Martinez-Ferrer, M. J., Jiménez, H. R., Donaire, A., Castells, J., & Salgado, J. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243.

-

PubChem. (n.d.). (E)-1-phenylbut-1-ene-2-sulfonamide. Retrieved from [Link]

- Jouyban, A. (2021). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters.

-

PubChem. (n.d.). 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (2019). Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. Retrieved from [Link]

- El-Ghamry, H. A., & Fadda, A. A. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Molecules, 26(3), 693.

- Tade, R. S., & Patil, V. R. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal of Pharma Research and Health Sciences, 6(2), 2418-2422.

-

Request PDF. (n.d.). Synthesis and Physicochemical Properties of Novel Phenyl-Containing Sulfobetaine Surfactants. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of N-(4-Aminophenyl)butane-1-sulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-(4-Aminophenyl)butane-1-sulfonamide is not a widely characterized compound in publicly accessible scientific literature. Therefore, this guide is predicated on a hypothesized mechanism of action derived from its chemical structure and the well-established pharmacology of the sulfonamide class of drugs. The experimental protocols described herein are proposed as a roadmap for validating these hypotheses.

Introduction and Molecular Profile

N-(4-Aminophenyl)butane-1-sulfonamide belongs to the sulfonamide class of compounds, a cornerstone of antimicrobial chemotherapy since their discovery in the 1930s.[1] The defining feature of this class is the sulfanilamide-like core structure, which acts as a structural analog of para-aminobenzoic acid (PABA).[2][3] While specific biological data for N-(4-Aminophenyl)butane-1-sulfonamide is scarce, its structure strongly suggests a role as an antimicrobial agent. This guide will elucidate its predicted mechanism of action based on established principles of sulfonamide pharmacology and provide a framework for its experimental validation.

Based on IUPAC nomenclature, the predicted structure of N-(4-Aminophenyl)butane-1-sulfonamide is as follows: A butane group is attached to a sulfonyl group, which in turn is linked to an amino group of a 4-aminophenyl (p-phenylenediamine) moiety.

Table 1: Molecular Properties of N-(4-Aminophenyl)butane-1-sulfonamide (Predicted)

| Property | Predicted Value |

| Molecular Formula | C10H16N2O2S |

| Molecular Weight | 228.31 g/mol |

| Key Functional Groups | Primary aromatic amine, Sulfonamide |

| Predicted Class | Antimicrobial Agent (Antibacterial) |

Hypothesized Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (folate) synthesis pathway.[][5] This pathway is essential for the de novo synthesis of nucleotides (purines and thymidine) and certain amino acids, which are vital for DNA replication, RNA synthesis, and bacterial proliferation.[2][3]

The Bacterial Folic Acid Synthesis Pathway

Bacteria are incapable of utilizing exogenous folate and must synthesize it from precursor molecules.[] The pathway begins with the conversion of guanosine triphosphate (GTP) to dihydropterin pyrophosphate. The DHPS enzyme then catalyzes the condensation of dihydropterin pyrophosphate with PABA to form dihydropteroate.[6] This intermediate is subsequently converted to dihydrofolic acid (DHF) and then reduced by dihydrofolate reductase (DHFR) to tetrahydrofolic acid (THF), the biologically active form of folate.[5]

Figure 1: Bacterial Folic Acid Synthesis Pathway. This diagram illustrates the key enzymatic steps in the bacterial synthesis of tetrahydrofolic acid, the active form of folate required for cellular replication.

The Role of N-(4-Aminophenyl)butane-1-sulfonamide as a PABA Analog

N-(4-Aminophenyl)butane-1-sulfonamide, like other sulfonamides, is a structural mimic of PABA. This structural similarity allows it to bind to the active site of the DHPS enzyme.[3] By occupying the active site, it acts as a competitive antagonist, preventing PABA from binding and thereby halting the production of dihydropteroate.[2][] The inhibition of this critical step starves the bacterial cell of the necessary folate cofactors, leading to the cessation of DNA synthesis and cell division.[3] This results in a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction rather than directly killing the cells.[] The clearance of the infection then relies on the host's immune system.[5]

Figure 2: Hypothesized Mechanism of Action. N-(4-Aminophenyl)butane-1-sulfonamide acts as a competitive inhibitor of the DHPS enzyme, blocking the folic acid synthesis pathway and leading to a bacteriostatic effect.

Basis for Selective Toxicity

The selective toxicity of sulfonamides against bacteria is a key feature of their clinical utility. While the folic acid pathway is vital for both bacteria and humans, human cells do not possess the DHPS enzyme and cannot synthesize folate de novo.[7] Instead, humans acquire folate from dietary sources, which is then transported into cells and converted to THF.[7] Because human cells lack the sulfonamide target enzyme, they are unaffected by the drug's inhibitory action.[7]

Structure-Activity Relationship (SAR) and the Role of the Butyl Group

The antibacterial activity of sulfonamides is intrinsically linked to their chemical structure. The essential pharmacophore for activity is the sulfanilamide skeleton, where the amino and sulfonyl groups are in a 1,4-para orientation on the benzene ring.[2]

-

p-Amino Group: A free aromatic amino group at the N4 position is generally required for activity. This group is crucial for mimicking the structure of PABA.

-

Sulfonamide Group: The sulfonamide moiety (-SO2NH-) is critical. The acidity of the sulfonamide proton can influence activity.

-

N1-Substitution (The Butyl Group): In N-(4-Aminophenyl)butane-1-sulfonamide, the N1 position of the sulfonamide is substituted with a 4-aminophenyl group, and the sulfonyl group is attached to a butyl chain. The nature of the substituent on the sulfonyl group significantly impacts the physicochemical properties of the molecule. The butane chain is a non-polar, lipophilic group. Its presence is predicted to:

-

Increase Lipophilicity: This may enhance the compound's ability to penetrate bacterial cell membranes.

-

Influence Solubility: Increased lipophilicity might decrease aqueous solubility, which could impact formulation and bioavailability.

-

Affect Protein Binding: The alkyl chain could interact with hydrophobic pockets in both the target enzyme (DHPS) and plasma proteins like albumin, affecting its pharmacokinetic profile.

-

Proposed Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanism of action for N-(4-Aminophenyl)butane-1-sulfonamide, a series of in vitro experiments are recommended.

Synthesis of N-(4-Aminophenyl)butane-1-sulfonamide

A plausible synthetic route involves the reaction of butane-1-sulfonyl chloride with p-phenylenediamine (1,4-diaminobenzene) under basic conditions.[8]

Figure 3: Proposed Synthetic Workflow. A standard S-N coupling reaction is the most direct method for synthesizing the target compound.

Antimicrobial Susceptibility Testing

Objective: To determine if the compound possesses antibacterial activity and to quantify its potency.

Methodology:

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a series of two-fold dilutions of N-(4-Aminophenyl)butane-1-sulfonamide in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculate each dilution with a standardized suspension of the test bacteria.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

-

PABA Reversal Assay

Objective: To confirm that the antibacterial activity is due to competition with PABA.

Methodology:

-

Perform an MIC assay as described above.

-

Run a parallel experiment where the growth medium is supplemented with a high concentration of PABA.

-

Expected Outcome: If the compound acts as a competitive inhibitor of PABA, the presence of excess PABA will outcompete the inhibitor, and a significant increase in the MIC value should be observed.

In Vitro DHPS Enzyme Inhibition Assay

Objective: To directly measure the inhibitory effect of the compound on the DHPS enzyme.

Methodology:

-

Enzyme Source: Obtain or purify recombinant DHPS enzyme from a representative bacterium (e.g., E. coli or S. aureus).

-

Assay Principle: A colorimetric or spectrophotometric assay can be used to monitor the consumption of PABA or the formation of dihydropteroate.

-

Procedure:

-

Incubate the DHPS enzyme with varying concentrations of N-(4-Aminophenyl)butane-1-sulfonamide.

-

Initiate the enzymatic reaction by adding the substrates (PABA and dihydropterin pyrophosphate).

-

Measure the reaction rate.

-

Calculate the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Ki).

-

Table 2: Summary of Proposed Validating Experiments

| Experiment | Purpose | Expected Result for a Sulfonamide |

| Antimicrobial Susceptibility Testing | Confirm antibacterial activity | Inhibition of bacterial growth (measurable MIC). |

| PABA Reversal Assay | Confirm competitive inhibition with PABA | The antibacterial effect is reversed by adding excess PABA. |

| DHPS Enzyme Inhibition Assay | Directly measure inhibition of the target enzyme | Dose-dependent inhibition of DHPS activity (measurable IC50/Ki). |

Conclusion

While N-(4-Aminophenyl)butane-1-sulfonamide is not a well-documented agent, its chemical structure provides a strong basis for predicting its mechanism of action. It is hypothesized to function as a classic sulfonamide antibacterial, acting as a competitive inhibitor of dihydropteroate synthase to block the essential bacterial folic acid synthesis pathway. The presence of a butyl group on the sulfonyl moiety likely influences its physicochemical properties, such as lipophilicity and membrane permeability, which in turn could modulate its potency and pharmacokinetic profile. The experimental framework provided in this guide offers a clear path for researchers to validate this presumed mechanism and to fully characterize the biological activity of this compound.

References

- Chakravarty, S., & Kannan, K. K. (1994). Refined Structures of Three Sulfonamide Drug Complexes of Human Carbonic Anhydrase I Enzyme. Journal of Molecular Biology.

- MES's College of Pharmacy, Sonai. (n.d.). SULPHONAMIDES.

- Patsnap Synapse. (2024, July 17).

- Singh, S., & Kumar, V. (2025, May 30). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical Sciences.

- BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.

- Das, P., & Choudhury, S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society.

- Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.

- MSD Manual Professional Edition. (n.d.). Sulfonamides.

- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.

- PubChem. (n.d.). 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-.

- IJNRD. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity.

- Wikipedia. (n.d.). Sulfonamide.

- PubChem. (n.d.). 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide.

- International Journal of Research in Pharmaceutical and Biomedical Sciences. (n.d.). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy.

- PubChem. (n.d.). 4-Sulfonamide-(1-(4-Aminobutane))Benzamide.

Sources

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- | C14H24N2O3S | CID 118765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

A Technical Guide to the Structure-Activity Relationship of N-(4-Aminophenyl)butane-1-sulfonamide

Abstract

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with activities ranging from antimicrobial to anticancer.[1][2][3] This technical guide presents a detailed exploration of the structure-activity relationship (SAR) of a specific scaffold, N-(4-Aminophenyl)butane-1-sulfonamide. Lacking extensive specific literature, this document establishes a scientifically rigorous, prospective SAR study. We postulate Human Carbonic Anhydrase II (hCA-II), a well-validated target for sulfonamides, as the biological target to construct a logical framework for molecular design and optimization.[4][5] This guide provides drug development professionals with a comprehensive narrative on the principles of SAR, detailed experimental protocols for analog synthesis and evaluation, and computational workflows to rationalize biological data.

Introduction: The Compound and Its Hypothetical Target

N-(4-Aminophenyl)butane-1-sulfonamide is a molecule featuring three key pharmacophoric elements:

-

An aromatic primary sulfonamide: The critical zinc-binding group (ZBG) for a large class of metalloenzyme inhibitors.

-

A p-aminophenyl (aniline) ring: A versatile aromatic core that can be modified to tune electronic properties and explore vector space.[6]

-

A flexible n-butyl chain: A lipophilic tail that can probe hydrophobic pockets within an enzyme's active site.

Given these features, N-(4-Aminophenyl)butane-1-sulfonamide is an excellent candidate for inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5] Human Carbonic Anhydrase II (hCA-II) is a dominant and physiologically significant isoform, making it a prime therapeutic target for conditions like glaucoma.[4][5] The foundational mechanism of sulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the Zn²⁺ ion in the enzyme's active site.[5][7]

This guide will systematically deconstruct the N-(4-Aminophenyl)butane-1-sulfonamide scaffold to predict how structural modifications influence its inhibitory potency against hCA-II.

The SAR Workflow: A Cyclical Approach to Optimization

The exploration of a compound's SAR is an iterative process. It begins with a "hit" or "lead" compound and cycles through design, synthesis, and biological testing to generate data that informs the next round of design.

Caption: A typical iterative workflow for a structure-activity relationship (SAR) study.

Deconstruction of the Scaffold: A Three-Point SAR Analysis

We will analyze the lead compound by dissecting it into three primary regions and hypothesizing the impact of modifications within each.

Region A: The Sulfonamide and Phenyl Core

The unsubstituted primary sulfonamide attached to the phenyl ring is paramount for activity.

-

The -SO₂NH₂ Group: This group is considered inviolable for the canonical CA binding mode. The two oxygen atoms form hydrogen bonds with the backbone NH of Thr199, while the nitrogen atom, upon deprotonation, directly coordinates with the catalytic Zn²⁺ ion.[5][7] Any substitution on the sulfonamide nitrogen (N1) to form a secondary or tertiary sulfonamide will abolish this critical interaction, leading to a complete loss of potency.[6]

-

The Phenyl Ring: The aromatic ring serves as a scaffold to correctly position the sulfonamide group. Substitutions on the ring can modulate the pKa of the sulfonamide, which is crucial for activity. The optimal pKa range for sulfonamide CA inhibitors is typically between 6.6 and 7.4.[6]

-

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -Cl) at the ortho or meta positions would lower the sulfonamide pKa, potentially increasing the population of the active anionic form at physiological pH and enhancing potency.

-

Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) would have the opposite effect, potentially reducing activity.

-

Region B: The n-Butyl Linker

The four-carbon alkyl chain extends into a hydrophobic region of the hCA-II active site. Its properties can be tuned to optimize van der Waals interactions.

-

Chain Length: Varying the chain length from C1 to C6 would probe the extent of the hydrophobic pocket. It is hypothesized that a C3 (propyl) or C4 (butyl) chain may be optimal. Shorter chains may not fully occupy the pocket, while longer chains could introduce a steric penalty.

-

Branching and Cyclization: Introducing branching (e.g., isobutyl, sec-butyl) or replacing the chain with a cycloalkyl group (e.g., cyclohexyl) can introduce conformational rigidity. This can be beneficial if it locks the molecule into a more favorable binding conformation but detrimental if it prevents adoption of the optimal pose.

Region C: The Terminal 4-Aminophenyl Group

This region points towards the "rim" of the active site and offers significant opportunities for modification to gain potency and selectivity.

-

The Amino Group (-NH₂): The N4 amino group is a key handle for derivatization.[6][8]

-

Acylation: Converting the amine to an amide (e.g., acetamide) can introduce new hydrogen bond donors/acceptors.

-

Alkylation: Small alkyl groups could probe for additional small hydrophobic pockets.

-

-

Ring Substitutions: Adding substituents to this second phenyl ring can explore interactions with residues at the entrance of the active site. Halogens (F, Cl) or small alkyl groups could enhance binding affinity through additional contacts.

Experimental and Computational Validation Protocols

To validate the hypotheses above, a systematic approach involving synthesis, biological assay, and computational modeling is required.

Protocol: Synthesis of N-(4-Aminophenyl)butane-1-sulfonamide Analogs

A representative synthetic route for producing analogs modified at Region C is described below.

Objective: To synthesize N-(4-acetamidophenyl)butane-1-sulfonamide.

Materials:

-

N-(4-Aminophenyl)butane-1-sulfonamide

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Dissolution: Dissolve N-(4-Aminophenyl)butane-1-sulfonamide (1.0 eq) in dry DCM in a round-bottom flask.

-

Base Addition: Add pyridine (1.2 eq) to the solution and cool the flask to 0°C in an ice bath.

-

Acylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-(4-acetamidophenyl)butane-1-sulfonamide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro hCA-II Inhibition Assay

The inhibitory activity of the synthesized compounds is determined using a colorimetric assay that measures the esterase activity of hCA-II.[9]

Materials:

-

Human Carbonic Anhydrase II (hCA-II) enzyme

-

CA Assay Buffer (e.g., Tris-SO₄ buffer, pH 7.6)

-

4-Nitrophenyl acetate (NPA) as substrate

-

Synthesized inhibitor compounds dissolved in DMSO

-

Acetazolamide (a known potent CA inhibitor) as a positive control[9]

-

96-well microplate

-

Microplate reader

Step-by-Step Procedure:

-

Reagent Preparation: Prepare a stock solution of hCA-II in CA Assay Buffer. Prepare serial dilutions of the inhibitor compounds and acetazolamide in DMSO, then dilute further in assay buffer to the desired final concentrations (ensure final DMSO concentration is <1%).

-

Plate Setup: In a 96-well plate, add the following to designated wells:

-

Blank: Assay Buffer only.

-

Enzyme Control: hCA-II + Assay Buffer.

-

Inhibitor Wells: hCA-II + diluted inhibitor compound.

-

Positive Control: hCA-II + diluted acetazolamide.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[9]

-

Reaction Initiation: Initiate the reaction by adding the substrate (NPA) to all wells.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at room temperature.[10][11] The reader will record the rate of formation of the yellow product, 4-nitrophenol.

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.[10]

-

Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Computational Workflow: Molecular Docking

Molecular docking is used to predict the binding pose of the inhibitors and provide a structural basis for the observed SAR.[12][13]

Caption: A streamlined workflow for performing molecular docking studies.

Data Synthesis and SAR Summary

The data generated from testing a hypothetical series of analogs are summarized below to illustrate the principles discussed.

| Compound ID | Region A (Ring Sub) | Region B (Linker) | Region C (Terminal Group) | Hypothetical IC₅₀ (nM) | Rationale |

| Lead | H | n-Butyl | -NH₂ | 150 | Baseline activity. |

| A-1 | 3-Cl | n-Butyl | -NH₂ | 75 | EWG lowers sulfonamide pKa, improving Zn²⁺ binding. |

| B-1 | H | Propyl | -NH₂ | 120 | Slightly shorter chain offers good hydrophobic contact. |

| B-2 | H | Hexyl | -NH₂ | 300 | Longer chain introduces potential steric clash. |

| C-1 | H | n-Butyl | -NH-C(O)CH₃ | 90 | Acetamide group forms an additional H-bond with a rim residue. |

| C-2 | H | n-Butyl | -N(CH₃)₂ | 450 | Bulky dimethylamino group is sterically unfavorable. |

| OPT-1 | 3-Cl | n-Butyl | -NH-C(O)CH₃ | 40 | Optimized: Combines favorable modifications from A-1 and C-1. |

Conclusion and Future Directions

This guide outlines a prospective structure-activity relationship study for N-(4-Aminophenyl)butane-1-sulfonamide, using hCA-II as a logical biological target. The analysis indicates that the molecule's inhibitory potency can be rationally improved through systematic chemical modifications.

Key SAR insights derived are:

-

The primary sulfonamide is essential for zinc coordination and activity.[6]

-

Electron-withdrawing groups on the core phenyl ring can enhance potency by modulating sulfonamide pKa.

-

The n-butyl linker length is critical for optimal hydrophobic interactions.

-

The terminal aminophenyl group provides a vector for introducing additional interactions at the active site rim, with acylation being a promising strategy.

Future work should focus on synthesizing and testing the proposed optimized compounds (e.g., OPT-1). Further exploration could involve replacing the terminal phenyl ring with other heterocycles to probe different interactions and improve properties such as solubility and metabolic stability. This systematic approach, combining rational design, chemical synthesis, biological testing, and computational modeling, provides a robust framework for advancing this chemical scaffold into a potent and selective enzyme inhibitor.

References

-

Ghorai, S., Pulya, S., Ghosh, K., Panda, P., Ghosh, B., & Gayen, S. (2020). Structure-activity relationship of human carbonic anhydrase-II inhibitors: Detailed insight for future development as anti-glaucoma agents. Bioorganic & Medicinal Chemistry, 28(2), 115226. Available from: [Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Available from: [Link]

-

Parenty, A., & Moreau, X. (2005). Sulfonamides: a patent review. Expert Opinion on Therapeutic Patents, 15(10), 1331-1350. Available from: [Link]

-

Lloyd, C. R., & McKenna, R. (2020). The many faces of carbonic anhydrase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(1), 140283. Available from: [Link]

-

Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(11), 1482. Available from: [Link]

-

Kaur, R., & Kumar, R. (2021). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Mini-Reviews in Medicinal Chemistry, 21(15), 2054-2073. Available from: [Link]

-

Gou, F., et al. (2018). Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. Organic & Biomolecular Chemistry, 16(34), 6214-6218. Available from: [Link]

-

Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Available from: [Link]

-

Seydel, J. K. (1968). Sulfonamides, structure-activity relationship, and mode of action. Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Available from: [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot Blog. Available from: [Link]

-

Wikipedia. (2023). Docking (molecular). Wikipedia. Available from: [Link]

Sources

- 1. imgroupofresearchers.com [imgroupofresearchers.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Structure-activity relationship of human carbonic anhydrase-II inhibitors: Detailed insight for future development as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bcrcp.ac.in [bcrcp.ac.in]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assaygenie.com [assaygenie.com]

- 11. abcam.co.jp [abcam.co.jp]

- 12. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of N-(4-Aminophenyl)butane-1-sulfonamide: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the in vitro screening of N-(4-Aminophenyl)butane-1-sulfonamide, a molecule of interest within the broader class of sulfonamides. The proposed screening cascade is designed to elucidate the compound's potential therapeutic applications by systematically evaluating its biological activities. This document offers not just procedural outlines but also the scientific rationale behind the selection of each assay, ensuring a robust and logically progressing investigation.

Introduction: The Therapeutic Potential of Sulfonamides

Sulfonamides are a well-established class of synthetic compounds that have historically revolutionized medicine with their antibacterial properties.[1][2] Their mechanism of action often involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] However, the therapeutic landscape of sulfonamides has expanded significantly, with derivatives now recognized for a diverse range of biological activities, including anticancer, anti-inflammatory, and carbonic anhydrase inhibitory effects.[1][3]

The subject of this guide, N-(4-Aminophenyl)butane-1-sulfonamide, possesses the characteristic sulfonamide core, suggesting a predisposition for biological activity. The presence of a flexible butane chain and an aminophenyl group introduces unique structural motifs that warrant a broad and systematic in vitro screening approach to uncover its full therapeutic potential. This guide outlines a multi-tiered screening strategy, commencing with broad primary assays and progressing to more specific secondary and mechanistic studies.

Compound Profile: N-(4-Aminophenyl)butane-1-sulfonamide

For the purpose of this guide, we will be focusing on the compound identified as 4-[(4-Aminophenyl)butylamino]-1-butanesulfonic acid , which closely matches the queried name and has the following key identifiers:

| Property | Value |

| CAS Number | 35079-64-2[4][5][6] |

| Molecular Formula | C14H24N2O3S[4][5][6] |

| Molecular Weight | 300.42 g/mol [5][6] |

| IUPAC Name | 4-(4-amino-N-butylanilino)butane-1-sulfonic acid[5] |

The structure of this compound, with its sulfonamide group, aromatic amine, and aliphatic chain, suggests several potential avenues for biological interaction, which will be explored in the subsequent sections.

Tier 1: Primary Screening - Broad-Spectrum Activity Profiling

The initial screening phase is designed to cast a wide net, identifying any significant biological activity of N-(4-Aminophenyl)butane-1-sulfonamide across key therapeutic areas where sulfonamides have previously shown promise.

Antibacterial Activity Assessment

The foundational activity of sulfonamides is their antibacterial effect.[1][2] Therefore, the primary screen must include a robust assessment of the compound's ability to inhibit bacterial growth.

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Bacterial Strains: A panel of clinically relevant bacterial strains should be used, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) organisms.

-

Culture Preparation: Bacteria are cultured in appropriate broth media to mid-logarithmic phase.

-

Compound Preparation: N-(4-Aminophenyl)butane-1-sulfonamide is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Self-Validation:

-

Positive Control: A known antibiotic (e.g., ciprofloxacin or sulfamethoxazole) is included to ensure the assay is performing correctly.

-

Negative Control: Wells containing only broth and bacteria (no compound) should show robust growth.

-

Sterility Control: Wells with broth only should show no growth.

Illustrative Data:

| Bacterial Strain | N-(4-Aminophenyl)butane-1-sulfonamide MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus | >128 | 0.5 |

| B. subtilis | 64 | 0.25 |

| E. coli | >128 | 0.015 |

| P. aeruginosa | >128 | 0.25 |

Anticancer Activity Assessment

Many sulfonamide derivatives have demonstrated potent anticancer activity.[7] A primary screen for cytotoxicity against a panel of cancer cell lines is therefore essential.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) should be utilized.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of N-(4-Aminophenyl)butane-1-sulfonamide for 48-72 hours.

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Data Analysis: The absorbance is measured on a plate reader, and the IC50 (the concentration of compound that inhibits cell growth by 50%) is calculated.

Self-Validation:

-

Positive Control: A known cytotoxic drug (e.g., doxorubicin) is included.

-

Negative Control: Wells with cells and vehicle (e.g., DMSO) only.

-

Blank Control: Wells with media only.

Illustrative Data:

| Cell Line | N-(4-Aminophenyl)butane-1-sulfonamide IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | 85 | 0.5 |

| A549 | >100 | 0.8 |

| HCT116 | 72 | 0.3 |

Tier 2: Secondary Screening and Mechanistic Elucidation

Should promising activity be observed in the primary screens, the next tier of investigation focuses on validating these findings and beginning to unravel the mechanism of action.

Exploring the Antibacterial Mechanism: Dihydropteroate Synthase (DHPS) Inhibition

If antibacterial activity is detected, it is crucial to determine if the compound acts via the classical sulfonamide mechanism of DHPS inhibition.

This assay directly measures the ability of the compound to inhibit the enzymatic activity of DHPS.

Methodology:

-

Enzyme and Substrates: Recombinant DHPS enzyme, para-aminobenzoic acid (PABA), and dihydropterin pyrophosphate (DHPP) are required.

-

Reaction Setup: The assay is performed in a 96-well plate containing buffer, enzyme, and varying concentrations of N-(4-Aminophenyl)butane-1-sulfonamide.

-

Reaction Initiation: The reaction is initiated by the addition of the substrates (PABA and DHPP).

-

Detection: The product formation (dihydropteroate) is monitored, often using a coupled enzymatic reaction that results in a change in absorbance or fluorescence.

-

Data Analysis: The rate of reaction is calculated, and the IC50 value for DHPS inhibition is determined.

Self-Validation:

-

Positive Control: A known DHPS inhibitor (e.g., sulfamethoxazole).

-

Negative Control: Reaction with no inhibitor.

-

No Enzyme Control: To account for background signal.

Illustrative Data:

| Compound | DHPS IC50 (µM) |

| N-(4-Aminophenyl)butane-1-sulfonamide | 45 |

| Sulfamethoxazole | 5 |

Investigating Anticancer Mechanisms

If cytotoxic activity is confirmed, further assays can help to elucidate the underlying mechanism, such as the induction of apoptosis or cell cycle arrest.

Activation of caspases is a hallmark of apoptosis. This assay measures the activity of executioner caspases 3 and 7.

Methodology:

-

Cell Treatment: Cancer cells are treated with N-(4-Aminophenyl)butane-1-sulfonamide at its IC50 concentration for various time points.

-

Lysis and Substrate Addition: Cells are lysed, and a luminogenic or fluorogenic substrate for caspase-3/7 is added.

-

Signal Detection: The cleavage of the substrate by active caspases generates a signal that is measured with a luminometer or fluorometer.

-

Data Analysis: The signal is normalized to the number of cells and compared to untreated controls.

Self-Validation:

-

Positive Control: A known apoptosis inducer (e.g., staurosporine).

-

Negative Control: Untreated cells.

Illustrative Data:

| Treatment | Fold Increase in Caspase-3/7 Activity |

| Untreated | 1.0 |

| N-(4-Aminophenyl)butane-1-sulfonamide (72 µM) | 3.5 |

| Staurosporine (1 µM) | 8.0 |

Visualizing Workflows and Pathways

To aid in the conceptualization of the screening process and potential mechanisms, the following diagrams are provided.

Caption: Tiered in vitro screening workflow for N-(4-Aminophenyl)butane-1-sulfonamide.

Caption: Putative mechanism of antibacterial action via DHPS inhibition.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the in vitro screening of N-(4-Aminophenyl)butane-1-sulfonamide. By employing a tiered strategy, researchers can efficiently identify and characterize the biological activities of this compound. Positive results in these assays would provide a strong rationale for further preclinical development, including in vivo efficacy studies and pharmacokinetic profiling. The versatility of the sulfonamide scaffold suggests that N-(4-Aminophenyl)butane-1-sulfonamide could hold promise in a variety of therapeutic areas, and the screening cascade presented here is the critical first step in uncovering that potential.

References

-

PubChem. (n.d.). 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Sulfonamide-(1-(4-Aminobutane))Benzamide. Retrieved from [Link]

-

US EPA. (2023, November 1). 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- - Substance Details - SRS. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Retrieved from [Link]

-

PubMed. (n.d.). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Retrieved from [Link]

-

MDPI. (2024, March 22). Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. Retrieved from [Link]

-

ResearchGate. (2016, January 4). Biological activities of sulfonamides. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf. Retrieved from [Link]

-

IJNRD. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. Retrieved from [Link]

-

MDPI. (2023, April 27). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Retrieved from [Link]

-

PubMed Central. (n.d.). QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijnrd.org [ijnrd.org]

- 3. ijpsonline.com [ijpsonline.com]

- 4. echemi.com [echemi.com]

- 5. 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- | C14H24N2O3S | CID 118765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. mdpi.com [mdpi.com]

N-(4-Aminophenyl)butane-1-sulfonamide molecular structure and conformation.

Structural Dynamics, Synthetic Pathways, and Functional Applications

Part 1: Executive Summary & Molecular Identity

N-(4-Aminophenyl)butane-1-sulfonamide represents a distinct class of sulfonamides known as sulfonanilides. Unlike classical "sulfa drugs" (sulfanilamides) where the sulfur atom is attached to the aromatic ring (

This structural inversion fundamentally alters its electronic properties, reducing the acidity of the sulfonamide proton compared to sulfanilamides and changing its hydrogen-bonding landscape. It serves as a critical intermediate in the synthesis of azo dyes, a potential mesogen in liquid crystal engineering due to its rod-like (calamitic) structure, and a scaffold for kinase inhibitor design.

Key Molecular Descriptors:

-

IUPAC Name: N-(4-Aminophenyl)butane-1-sulfonamide

-

Molecular Formula:

-

Core Scaffold: p-Phenylenediamine linked to a butyl chain via a sulfonyl bridge.

-

Electronic Character: Amphiphilic; lipophilic butyl tail vs. polar sulfonamide/amine head.

Part 2: Molecular Architecture & Conformation[1][2]

The physicochemical behavior of N-(4-Aminophenyl)butane-1-sulfonamide is governed by the rotational freedom of the sulfonamide junction and the flexibility of the butyl chain.

2.1 The Sulfonanilide Junction (

)

The geometry around the sulfur atom is distorted tetrahedral. A critical structural feature is the orientation of the nitrogen lone pair relative to the aromatic ring. In N-aryl sulfonamides, the nitrogen atom often adopts an intermediate hybridization between

-

Torsion Angle (

): The -

The "Butterfly" Effect: While less pronounced than in diaryl sulfones, the angle between the planes of the C-S-C and C-N-C segments creates a bent topology, critical for fitting into hydrophobic pockets in enzymes like COX-2 or kinases.

2.2 Butyl Chain Dynamics

The butyl chain (

2.3 Visualization: Conformational Topology

The following diagram illustrates the connectivity and the critical rotatable bonds defining the molecule's energy landscape.

Caption: Topological map of N-(4-Aminophenyl)butane-1-sulfonamide highlighting the S-N junction and key intermolecular H-bond donors/acceptors.

Part 3: Synthesis Protocol

To ensure high purity and avoid the formation of double-sulfonated byproducts (which occur if reacting directly with p-phenylenediamine), the Nitro-Reduction Route is the industry standard.

3.1 Reaction Scheme

-

Sulfonylation: Reaction of 4-nitroaniline with butane-1-sulfonyl chloride.

-

Reduction: Catalytic hydrogenation of the nitro group to the amine.

Caption: Step-wise synthetic pathway avoiding poly-substitution by utilizing the nitro group as a masked amine.

3.2 Detailed Methodology

Step 1: Synthesis of N-(4-Nitrophenyl)butane-1-sulfonamide

-

Reagents: 4-Nitroaniline (1.0 eq), Butane-1-sulfonyl chloride (1.1 eq), Pyridine (2.0 eq), Dichloromethane (DCM).

-

Protocol:

-

Dissolve 4-nitroaniline in dry DCM under nitrogen atmosphere.

-

Add pyridine and cool the mixture to 0°C.

-

Add butane-1-sulfonyl chloride dropwise to control exotherm.

-

Allow to warm to room temperature and stir for 12 hours.

-

Workup: Wash with 1M HCl (to remove pyridine), then brine. Dry over

and concentrate. Recrystallize from Ethanol/Water.

-

Step 2: Reduction to N-(4-Aminophenyl)butane-1-sulfonamide

-

Reagents: Nitro-intermediate, 10% Pd/C, Methanol, Hydrogen gas (balloon or Parr shaker).

-

Protocol:

-

Dissolve the nitro-intermediate in Methanol.

-

Add 10% Pd/C catalyst (10 wt% loading).

-

Stir under

atmosphere (1 atm is usually sufficient) for 4-6 hours. -

Validation: Monitor by TLC (Nitro compounds are yellow/UV active; amines stain with Ninhydrin).

-

Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.

-

Yield Expectation: >85% overall.

-

Part 4: Spectroscopic Characterization[3]

Researchers must validate the structure using NMR and IR. The sulfonanilide proton is distinct from the aniline amine protons.

| Spectroscopic Method | Signal/Feature | Assignment | Notes |

| 1H NMR (DMSO-d6) | Sulfonamide NH | Downfield due to electron withdrawal by | |

| 1H NMR | Aromatic (Ortho to NH) | Doublet, J ~ 8.8 Hz. | |

| 1H NMR | Aromatic (Ortho to | Upfield due to amine donation. | |

| 1H NMR | Aniline | Broad singlet. | |

| 1H NMR | Triplet adjacent to sulfur. | ||

| IR (ATR) | 3350, 3450 | Primary amine doublet. | |

| IR (ATR) | 1320, 1150 | Asymmetric and Symmetric sulfonyl bands. |

Part 5: Applications & Properties[4]

5.1 Materials Science: Liquid Crystals

The molecule possesses the classic "rigid core + flexible tail" architecture required for liquid crystallinity. The hydrogen bonding between the sulfonamide NH and the sulfonyl oxygen of adjacent molecules facilitates the formation of smectic layers .

-

Mesophase Potential: The butyl chain is relatively short; extending the chain (e.g., to octyl) typically stabilizes the mesophase. However, the butyl derivative serves as a model for studying the onset of supramolecular organization.

5.2 Medicinal Chemistry: Bioisosterism

This compound acts as a reverse-sulfonamide bioisostere.

-

Kinase Inhibition: The p-aminophenyl motif mimics the ATP-binding hinge region interactions found in many kinase inhibitors.

-

Carbonic Anhydrase (CA): Unlike primary sulfonamides (

), this substituted sulfonamide (

References

-

General Sulfonamide Synthesis: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1] The Journal of Organic Chemistry. Link

-

Structural Geometry: Mondal, S., et al. (2025). Sulfonamide-related conformational effects and their importance in structure-based design. ResearchGate.[2] Link

-

Spectroscopic Data (Analogous): PubChem Compound Summary for 4-Amino-N-benzylbenzenesulfonamide (Structural Analog). National Center for Biotechnology Information. Link

-

Liquid Crystal Properties: Binnemans, K. (2005). Interpretation of the transition mechanisms of liquid crystals. Chemical Reviews. Link

Sources

A Spectroscopic and Structural Elucidation Guide to N-(4-Aminophenyl)butane-1-sulfonamide

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analytical framework for the characterization of N-(4-Aminophenyl)butane-1-sulfonamide, a molecule of interest within the broader class of sulfonamides known for their significant pharmacological activities.[1][2] As the development of novel therapeutics and functional materials requires unimpeachable structural verification, this document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for its definitive identification and quality assessment. We will explore the theoretical underpinnings of the expected spectral data, explain the causality behind experimental interpretations, and provide validated protocols for data acquisition. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, drug development, and analytical science, enabling them to confidently verify the molecular structure of this compound.

Molecular Structure and Analytical Strategy

The first step in any analytical endeavor is a thorough examination of the target molecule's structure to identify its key features. N-(4-Aminophenyl)butane-1-sulfonamide is composed of four distinct structural motifs: a primary aromatic amine, a para-disubstituted benzene ring, a sulfonamide linkage, and an n-butyl aliphatic chain. Each of these components will produce characteristic signals in different spectroscopic analyses, and a combined-data approach is the only self-validating system for unambiguous confirmation.

The logical workflow for characterization begins with Mass Spectrometry to confirm the molecular weight and elemental composition. This is followed by Infrared Spectroscopy to rapidly identify the presence of the key functional groups. Finally, Nuclear Magnetic Resonance spectroscopy provides the detailed atomic-level connectivity, confirming the specific isomeric arrangement and completing the structural puzzle.

Caption: Integrated Spectroscopic Workflow.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting